molecular formula C9H15N3 B13075894 1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Katalognummer: B13075894
Molekulargewicht: 165.24 g/mol
InChI-Schlüssel: GWVKUSTXNJHUOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core with ethyl and methyl substituents at the 1- and 3-positions, respectively. For instance, apixaban—a direct derivative of this scaffold—is a clinically approved anticoagulant (Figure 1) . The compound’s partially saturated pyridine ring enhances conformational flexibility, which is critical for binding to biological targets like factor Xa in anticoagulant therapies .

Eigenschaften

Molekularformel

C9H15N3

Molekulargewicht

165.24 g/mol

IUPAC-Name

1-ethyl-3-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

InChI

InChI=1S/C9H15N3/c1-3-12-9-6-10-5-4-8(9)7(2)11-12/h10H,3-6H2,1-2H3

InChI-Schlüssel

GWVKUSTXNJHUOT-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(CCNC2)C(=N1)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate under acidic conditions to form the pyrazolopyridine ring system. The reaction typically requires heating and the use of a suitable solvent, such as ethanol or acetic acid .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions. Common reagents for these reactions include halogenating agents, alkyl halides, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazolopyridine ring system .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying enzyme activity and protein interactions due to its ability to bind to specific biological targets.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pyrazolo[3,4-c]pyridine scaffold exhibits remarkable versatility, with substituent variations significantly altering physicochemical and pharmacological properties. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-c]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications CAS No./Ref.
1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine 1-Ethyl, 3-methyl C9H15N3 165.24 (calc.) Core structure for apixaban; potential anticoagulant applications Not explicitly provided
1,3-Dimethyl derivative (dihydrochloride salt) 1-Methyl, 3-methyl C8H14Cl2N3 155.24 Higher water solubility due to dihydrochloride salt; used as a synthetic intermediate 1354481-50-7
tert-Butyl 3-iodo-6-carboxylate 3-Iodo, 6-tert-butyloxycarbonyl C11H16IN3O2 349.17 Bulky tert-butyl group enhances steric hindrance; iodine enables further functionalization 1638765-22-6
6-Methyl-3-(trifluoromethyl) analog 6-Methyl, 3-(trifluoromethyl) C8H10F3N3 205.18 Trifluoromethyl group increases lipophilicity and metabolic stability 1022931-56-1
6-(4-Nitrophenyl)-2-phenyl derivative 6-(4-Nitrophenyl), 2-phenyl C17H14N4O2 306.32 (calc.) Electron-withdrawing nitro group enhances electrophilic reactivity Not provided
Apixaban (pharmaceutical derivative) 4-Methoxyphenyl, carboxamide, oxopiperidinyl C25H25N5O4 459.50 Clinically used anticoagulant; optimizes binding to factor Xa Referenced in

Key Observations:

Substituent Effects on Solubility :

  • The dihydrochloride salt of the 1,3-dimethyl analog (C8H14Cl2N3) exhibits enhanced aqueous solubility compared to the neutral 1-ethyl-3-methyl derivative due to ionic interactions .
  • The trifluoromethyl group in the 6-methyl-3-(trifluoromethyl) analog increases lipophilicity (predicted logP: ~2.5), favoring blood-brain barrier penetration in CNS-targeted therapies .

Reactivity and Synthetic Utility :

  • The tert-butyl carboxylate derivative (C11H16IN3O2) serves as a versatile intermediate; the iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for late-stage diversification .
  • Nitrophenyl-substituted derivatives (e.g., C17H14N4O2) are prone to nucleophilic aromatic substitution, enabling rapid library synthesis .

Pharmacological Relevance :

  • Apixaban’s extended substituents (methoxyphenyl, carboxamide) optimize binding affinity to factor Xa, achieving a Ki of 0.08 nM . In contrast, the simpler 1-ethyl-3-methyl scaffold lacks these pharmacophores, limiting direct therapeutic use but serving as a synthetic precursor.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.